molecular formula C16H14Cl2 B076265 Dichloro-[2,2]-paracyclophane CAS No. 10366-05-9

Dichloro-[2,2]-paracyclophane

Cat. No. B076265
CAS RN: 10366-05-9
M. Wt: 277.2 g/mol
InChI Key: KAWOYOQFRXSZQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DichloroPCP involves several methods, with the Hofmann elimination method being identified as the most effective for industrial production. This process benefits from catalytic technologies, including alkali catalysis and catalysis by Lewis acids, marking a promising direction for the scalable synthesis of DichloroPCP (Gogin et al., 2018).

Molecular Structure Analysis

The molecular structure of DichloroPCP and its derivatives has been extensively studied, revealing interesting characteristics that influence its chemical and physical properties. For instance, the planar chiral phosphines derived from [2.2]paracyclophane exhibit unique electronic properties due to the molecule's rigid structure (Rowlands, 2012).

Chemical Reactions and Properties

DichloroPCP undergoes various chemical reactions, including electrophilic substitution reactions that lead to the formation of polysubstituted derivatives. These reactions are critical for the further functionalization of the paracyclophane scaffold, enabling the synthesis of a diverse array of compounds (Reich & Cram, 1969).

Physical Properties Analysis

The physical properties of DichloroPCP and its derivatives are significantly influenced by their molecular structure. For instance, the synthesis and properties of novel through-space π-conjugated polymers based on poly(p-phenylenevinylene)s having a [2.2]paracyclophane skeleton in the main chain demonstrate the impact of the cyclophane's structure on the material's solubility and photoelectrical response (Morisaki, Ishida, & Chujo, 2002).

Chemical Properties Analysis

The chemical properties of DichloroPCP, such as its reactivity and interaction with other molecules, are central to its application in synthesis. The Pummerer rearrangement, for example, is a novel approach to functionalize [2.2]paracyclophanes, allowing for the introduction of groups suitable for further chemical transformations (Montanari et al., 2011).

Scientific Research Applications

  • Synthesis for Polymer Coatings : DichloroPCP is a valuable monomer for manufacturing polymeric coatings used in radioelectronics. Hofmann elimination of quaternary ammonium salts is a preferred method for its industrial production, with catalysis using alkalis and Lewis acids being a promising approach for this four-stage synthesis (Gogin et al., 2019).

  • Capillary Gas Chromatography Analysis : The components of reaction products of dichloroPCP dichlorization were analyzed, showing that dichloroPCP is the main component, with monochloro and trichloro variants as byproducts. This indicates the presence of different isomers in the products (Liao Jun, 2000).

  • Development of Planar Chiral Phosphines : The rigid structure and unique electronic properties of [2.2]paracyclophane, including dichloroPCP, have led to the development of various mono- and di-phosphines. These are used in transition metal-mediated catalysis and organocatalysis (Rowlands, 2012).

  • Applications in Polymer Chemistry and Materials Science : DichloroPCP is incorporated into various polymeric systems, where it either retains or loses its layered structure. It's used in creating surfaces with biological, photophysical, and optoelectronic properties (Hopf, 2008).

  • Synthesis of Organic Dyes for Solar Cells : Organic dyes consisting of a [2.2]paracyclophane unit, including dichloroPCP derivatives, have been examined for use in sensitized solar cells, showing high open-circuit voltage and efficiency (Chang et al., 2012).

  • Thermophysical Properties for Chemical Vapor Deposition : The thermophysical properties of dichloro-[2,2]-paracyclophane under vacuum were studied, revealing its potential for use in the synthesis of parylene C via chemical vapor deposition (Yamada et al., 2020).

properties

IUPAC Name

5,12-dichlorotricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2/c17-15-9-11-1-2-12-4-6-14(16(18)10-12)8-7-13(15)5-3-11/h3-6,9-10H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWOYOQFRXSZQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(CCC3=C(C=C1C=C3)Cl)C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

27378-53-6
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27378-53-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID20145982
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dichloro-[2,2]-paracyclophane

CAS RN

10366-05-9, 27378-53-6
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010366059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tricyclo[8.2.2.24,7]hexadeca-4,6,10,12,13,15-hexaene, 5,12-dichloro-, homopolymer
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,11-Dichlorotricyclo(8.2.2.24,7)hexadeca-4,6,10,12,13,15-hexaene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20145982
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is dichloro-[2,2]-paracyclophane considered a valuable monomer?

A: Dichloro-[2,2]-paracyclophane (dichloroPCP) is a highly valuable monomer due to its application in the production of polymer coatings for electronics []. Parylene C, a polymer renowned for its dielectric and barrier properties, is synthesized from dichloroPCP [].

Q2: What is the most suitable method for industrial-scale production of dichloro-[2,2]-paracyclophane?

A: While various synthetic techniques exist, the Hofmann method for cleaving quaternary ammonium salts presents itself as the most viable option for large-scale dichloroPCP production []. This method, involving a four-stage process, can be further optimized for industrial application through the integration of catalytic technologies like alkali catalysis and Lewis acid catalysis [].

Q3: How does pressure influence the thermal behavior of the parylene C dimer (dichloro-[2,2]-paracyclophane) during the chemical vapor deposition process?

A: Pressure significantly impacts the sublimation and evaporation temperatures of the parylene C dimer. Increasing the vacuum level effectively reduces both the sublimation and evaporation temperatures []. Conversely, the melting temperature of the dimer remains unaffected by changes in external pressure []. This behavior is crucial for controlling the first step of parylene C synthesis via chemical vapor deposition.

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